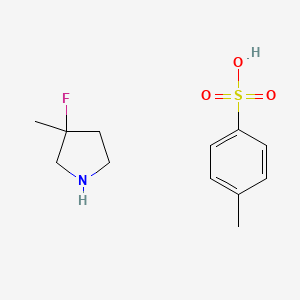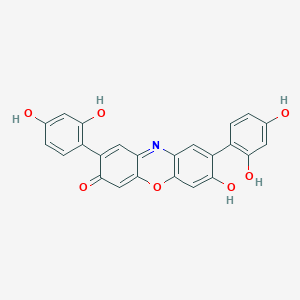
2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one is a complex organic compound with the molecular formula C24H15NO7 and a molecular weight of 429.38 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl groups and a phenoxazinone core. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2,4-dihydroxyacetophenone in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives of the original compound .
Scientific Research Applications
2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The phenoxazinone core can intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,8-Bis(2,4-dihydroxyphenyl)-3H-phenoxazin-3-one: Lacks the hydroxyl group at the 7-position.
2,8-Bis(2,4-dihydroxyphenyl)-7-methoxyphenoxazin-3-one: Contains a methoxy group instead of a hydroxyl group at the 7-position.
Uniqueness
2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in biological and medicinal applications where such interactions are crucial .
Properties
Molecular Formula |
C24H15NO7 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2,8-bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one |
InChI |
InChI=1S/C24H15NO7/c26-11-1-3-13(19(28)5-11)15-7-17-23(9-21(15)30)32-24-10-22(31)16(8-18(24)25-17)14-4-2-12(27)6-20(14)29/h1-10,26-30H |
InChI Key |
VBELMRDAQMYTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2O)OC4=CC(=O)C(=CC4=N3)C5=C(C=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-6-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12041789.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041792.png)
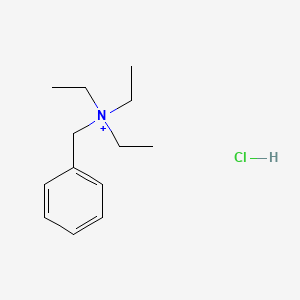
![3-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041821.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12041828.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12041838.png)
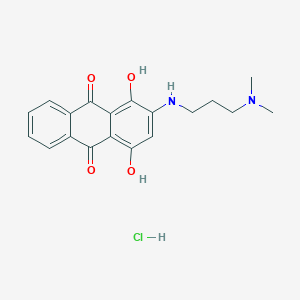
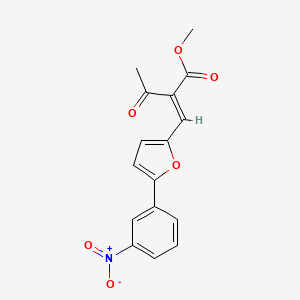
![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12041851.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12041858.png)
